Dolastatin 18

Description

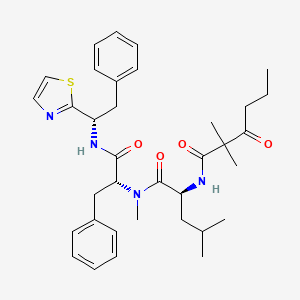

Structure

2D Structure

Properties

Molecular Formula |

C35H46N4O4S |

|---|---|

Molecular Weight |

618.8 g/mol |

IUPAC Name |

2,2-dimethyl-N-[(2S)-4-methyl-1-[methyl-[(2R)-1-oxo-3-phenyl-1-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propan-2-yl]amino]-1-oxopentan-2-yl]-3-oxohexanamide |

InChI |

InChI=1S/C35H46N4O4S/c1-7-14-30(40)35(4,5)34(43)38-28(21-24(2)3)33(42)39(6)29(23-26-17-12-9-13-18-26)31(41)37-27(32-36-19-20-44-32)22-25-15-10-8-11-16-25/h8-13,15-20,24,27-29H,7,14,21-23H2,1-6H3,(H,37,41)(H,38,43)/t27-,28-,29+/m0/s1 |

InChI Key |

UIDOZVWMHKZYAU-YTCPBCGMSA-N |

Isomeric SMILES |

CCCC(=O)C(C)(C)C(=O)N[C@@H](CC(C)C)C(=O)N(C)[C@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3 |

Canonical SMILES |

CCCC(=O)C(C)(C)C(=O)NC(CC(C)C)C(=O)N(C)C(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3 |

Synonyms |

dolastatin 18 |

Origin of Product |

United States |

Discovery, Isolation, and Natural Occurrence of Dolastatin 18

Elucidation of Natural Source Organisms

Isolation from Dolabella auricularia

Dolastatin 18 is a notable marine natural product that was first isolated from the sea hare Dolabella auricularia. acs.orgnih.gov This shell-less mollusk, found primarily in the Indian Ocean, has been a significant source for the discovery of a series of cytotoxic peptides known as dolastatins. acs.orgnih.govwisdomlib.org The initial investigations into the chemical constituents of D. auricularia began as early as 1972, leading to the identification of 18 distinct dolastatin compounds. nih.gov

The isolation of this compound, specifically, was the result of extensive research on specimens of D. auricularia collected in the Indian Ocean. researchgate.net This process was part of a broader effort to identify novel anticancer agents from marine organisms. acs.org The dolastatins, as a class of compounds, have garnered considerable attention for their potent biological activities. spandidos-publications.com

Identification of Symbiotic Microbial Producers (e.g., Marine Cyanobacteria)

While initially isolated from the sea hare, subsequent research has strongly indicated that the true producers of dolastatins, including this compound, are not the mollusks themselves. acs.org It is now widely accepted that these compounds are synthesized by symbiotic marine cyanobacteria, which are then consumed by Dolabella auricularia. portlandpress.compnas.org The sea hare accumulates these potent toxins from its diet, likely as a defense mechanism. portlandpress.compharmacognosy.us

Evidence for this symbiotic relationship comes from the isolation of dolastatins and structurally similar compounds directly from marine cyanobacteria. researchgate.net For instance, dolastatin 10 and its analogues have been isolated from cyanobacteria of the genera Symploca and Lyngbya. pharmacognosy.usresearchgate.netnih.gov This discovery has shifted the focus of sourcing these valuable compounds from the slow-growing sea hare to the more readily culturable cyanobacteria. nih.gov The recognition of cyanobacteria as the original producers has significant implications for the sustainable supply of dolastatins for further research and potential therapeutic development. pharmaceutical-journal.com

Methodologies for Natural Product Isolation and Purification

The isolation of this compound from its natural source is a complex and multi-step process, reflective of natural product chemistry methodologies. The general procedure involves the extraction of the biological material followed by a series of chromatographic separations to purify the target compound.

The process typically begins with the collection and extraction of Dolabella auricularia tissue using organic solvents such as a mixture of methanol (B129727) and dichloromethane. researchgate.net This initial crude extract contains a complex mixture of lipids, salts, and numerous other metabolites. researchgate.net To remove interfering substances, a preliminary purification step is often employed, such as solid-phase extraction (SPE) using resins like Diaion HP-20 or C18 cartridges. researchgate.net

Further separation and purification are achieved through various liquid chromatography techniques. rsc.org These can include:

Dry Column Chromatography: Used for initial fractionation of the extract. google.com

Partition Chromatography: Techniques using supports like Sephadex LH-20 are employed to separate compounds based on their partitioning behavior between a stationary and a mobile phase. google.com

High-Performance Liquid Chromatography (HPLC): This is a crucial final step for obtaining highly pure compounds. acs.orggoogle.com Reverse-phase HPLC, often with a C8 or C18 column and a mobile phase gradient of acetonitrile (B52724) and water, is commonly used to isolate individual dolastatins. google.com

The entire process is guided by bioassay-directed fractionation, where the biological activity of the fractions is tested at each stage to track the desired compound. acs.org

Quantitative Aspects of Natural Yields and Implications for Supply

A significant challenge in the study and development of this compound and other dolastatins is their extremely low natural abundance. acs.orgnih.gov The yield of this compound from Dolabella auricularia is exceptionally small. For example, from one collection, only 1.51 mg of this compound was obtained, representing a yield in the order of 10⁻⁷ %. google.com Similarly, the yield of the related and more extensively studied Dolastatin 10 is also very low, approximately 1.0 mg per 100 kg of the sea hare. nih.gov

These minuscule yields from the natural source pose a major obstacle to obtaining sufficient quantities for comprehensive biological evaluation and preclinical development. acs.orgresearchgate.net The limited supply from Dolabella auricularia makes large-scale production from this source impractical and unsustainable. nih.gov

The discovery that cyanobacteria are the true producers of dolastatins offers a potential solution to this supply problem. nih.govpharmaceutical-journal.com Culturing these microorganisms could provide a more reliable and scalable source of these valuable compounds. However, even with microbial sources, optimizing fermentation conditions to maximize yields remains a critical area of research. The low natural availability has also been a strong impetus for the development of total synthesis strategies to produce this compound and its analogues in the laboratory. acs.org

Biosynthetic Pathways and Precursors of Dolastatin 18

Proposed Biosynthetic Origins of Unusual Amino Acid Residues

The biosynthesis of Dolastatin 18 involves the incorporation of two particularly unusual structural moieties: dolahexanoic acid (Dhex) at the N-terminus and dolaphenine (Doe) at the C-terminus. mdpi.com While the specific biosynthetic gene cluster (BGC) for this compound has not been fully elucidated, the well-characterized BGC for the related compound, Dolastatin 10, provides a robust model for understanding the formation of these precursors. nih.govacs.org

Dolahexanoic Acid (Dhex): This 2,2-dimethyl-3-oxohexanoic acid unit is a β-keto acid, which strongly suggests its origin from a polyketide synthase (PKS) pathway. acs.orgmdpi.com In PKS systems, simple acyl-CoA precursors (like acetyl-CoA and propionyl-CoA) are sequentially condensed to build a carbon chain. The biosynthesis of Dhex likely involves a PKS module that utilizes butyryl-CoA as a starter unit and incorporates two methyl groups, possibly from methylmalonyl-CoA or via the action of a C-methyltransferase enzyme using S-adenosyl methionine (SAM) as a methyl donor.

Dolaphenine (Doe): This residue is an S-dolaphenine, a thiazole-containing amino acid also found in Dolastatin 10. nih.gov The formation of the thiazole (B1198619) ring is a hallmark of NRPS pathways. It is proposed to originate from a phenylalanine precursor that undergoes heterocyclization and subsequent oxidation. In the biosynthesis of Dolastatin 10, the terminal phenylalanine residue, loaded onto the NRPS assembly line, is converted into the dolaphenine thiazole. nih.gov This transformation is catalyzed by a dedicated enzyme. Recent studies on the Dolastatin 10 BGC from the cyanobacterium Caldora penicillata identified a nonheme diiron monooxygenase, named DolJ, which is responsible for the oxidative decarboxylation that forms the terminal thiazole ring. nih.govnih.gov A similar enzymatic process is anticipated for the biosynthesis of the Doe unit in this compound.

The table below summarizes the unusual precursors of this compound and their likely biosynthetic origins.

| Unusual Residue | Structure | Proposed Precursor(s) | Biosynthetic Pathway |

| Dolahexanoic Acid (Dhex) | 2,2-dimethyl-3-oxohexanoic acid | Butyryl-CoA, Malonyl-CoA, S-adenosyl methionine | Polyketide Synthase (PKS) |

| Dolaphenine (Doe) | (S)-dolaphenine (thiazole derivative) | Phenylalanine, Cysteine | Nonribosomal Peptide Synthetase (NRPS) |

Enzymatic Machinery Involved in Peptide Assembly

The assembly of this compound is mediated by a large, multi-enzyme complex known as a hybrid Nonribosomal Peptide Synthetase-Polyketide Synthase (NRPS-PKS) system. pnas.orgnih.gov This machinery functions as a molecular assembly line, where distinct modules are responsible for incorporating each specific building block (amino acid or keto acid) into the growing peptide chain.

The general process involves:

Initiation: The biosynthesis is believed to start with the PKS module responsible for synthesizing the N-terminal Dhex unit.

Elongation: The completed Dhex unit is then passed to the first NRPS module. Each NRPS module selects, activates, and incorporates a specific amino acid. For this compound, this would involve sequential modules for L-Leucine, N-methyl-D-phenylalanine, and the precursor to dolaphenine.

Termination: The final step involves the release of the completed peptide from the enzyme complex, often accompanied by cyclization or, in the case of linear peptides like this compound, hydrolytic cleavage by a thioesterase (TE) domain.

The enzymatic domains within the NRPS/PKS modules carry out specific functions, as detailed in the Dolastatin 10 biosynthetic gene cluster. nih.govsecondarymetabolites.org

The table below details the key enzyme domains involved in this type of peptide assembly.

| Domain | Abbreviation | Function | Enzyme System |

| Adenylation | A | Selects and activates a specific amino acid via adenylation. | NRPS |

| Thiolation (Peptidyl Carrier Protein) | T (PCP) | Covalently tethers the activated amino acid or growing peptide chain via a phosphopantetheinyl arm. | NRPS / PKS (ACP) |

| Condensation | C | Catalyzes peptide bond formation between the growing chain and the newly incorporated amino acid. | NRPS |

| Ketosynthase | KS | Catalyzes the condensation of acyl-CoA units to extend the polyketide chain. | PKS |

| Acyltransferase | AT | Selects and loads an extender unit (e.g., malonyl-CoA) onto the Acyl Carrier Protein. | PKS |

| Methyltransferase | MT | Adds a methyl group, for example to the nitrogen of an amino acid (as in N-Me-Phe) or to the carbon backbone. | NRPS / PKS |

| Thioesterase | TE | Catalyzes the release of the final peptide product from the synthetase complex. | NRPS / PKS |

This modular organization allows for the synthesis of a diverse array of complex natural products. The specific sequence and combination of these enzymatic domains in the this compound gene cluster dictates the final structure of the molecule. jcu.cz

Genetic Basis of Dolastatin Biosynthesis in Producer Organisms

For many years, the biosynthetic origin of the dolastatins was a subject of investigation. Initially isolated from the sea hare Dolabella auricularia, it was later established that these compounds are produced by cyanobacteria, which the sea hare consumes. pnas.orgpnas.org The primary producers are marine, filamentous cyanobacteria belonging to the genus Symploca (which is also classified within genera such as Caldora and Okeania). pnas.orgnih.gov

The inability to culture these specific cyanobacteria in the laboratory long hampered the study of the genetic basis for dolastatin production. pnas.org A significant breakthrough came from the discovery that a cultured freshwater cyanobacterium, Aetokthonos hydrillicola, produces related compounds called aetostatins. Analysis of its genome revealed a 36.94 kbp NRPS/PKS gene cluster responsible for their synthesis, providing the first genetic insight into this family of compounds. pnas.org

More recently, using metagenomic sequencing of environmental DNA from the uncultured marine cyanobacterium Caldora penicillata, researchers successfully identified and characterized the biosynthetic gene cluster (BGC) for Dolastatin 10. nih.govacs.orgnih.gov

Key findings from these genetic studies include:

Hybrid Gene Cluster: The biosynthesis is encoded by a large, hybrid NRPS-PKS gene cluster. The Dolastatin 10 BGC is approximately 39 kb long and contains ten genes (dolA-J) that code for the entire enzymatic assembly line. nih.govsecondarymetabolites.org

Modular Organization: The genes are organized in a manner that reflects the modular nature of the enzyme complex. The cluster includes genes for four NRPS enzymes, two PKS enzymes, and several tailoring enzymes, such as methyltransferases and the terminal oxidase (DolJ). nih.gov

Homologous Clusters: Database searches have revealed highly homologous BGCs in metagenomic data from other marine Symploca species, indicating a conserved genetic basis for dolastatin production among these cyanobacteria. pnas.org

While the specific BGC for this compound has not been individually isolated and characterized, it is expected to reside on a similar NRPS-PKS gene cluster within a Symploca or related cyanobacterial species, sharing significant homology with the identified Dolastatin 10 cluster but with distinct modules corresponding to the unique structure of this compound.

Synthetic Methodologies for Dolastatin 18 and Its Analogues

Total Synthesis Approaches to Dolastatin 18

The total synthesis of this compound is a notable achievement in peptide synthesis, requiring careful planning and execution to assemble its unique structural features and control its multiple stereocenters.

A practical total synthesis of this compound has been achieved utilizing a convergent strategy. nih.gov This approach involved the synthesis of two main fragments: a tripeptide unit and a carboxylic acid unit. Specifically, a previously synthesized component of Dolastatin 10, dolaphenine (Doe), was elaborated into a tripeptide intermediate. nih.gov This tripeptide was then condensed with a separately prepared carboxylic acid to yield the final this compound molecule. nih.gov The application of a convergent strategy in the synthesis of related compounds, such as Dolastatin 10 and its analogues, has also been widely reported, highlighting its effectiveness for this class of molecules. mdpi.comacs.org

This compound possesses multiple chiral centers, and the precise control of stereochemistry during the synthesis of its constituent fragments is paramount to obtaining the biologically active natural product. The total synthesis of this compound not only achieved the assembly of the molecular backbone but also unequivocally confirmed the stereochemistry of its amino acid components. nih.gov

The total synthesis of this compound and other members of the dolastatin family is fraught with challenges, primarily stemming from the presence of sterically hindered and unusual amino acids. The formation of peptide bonds involving these residues can be sluggish and prone to side reactions, including racemization.

A key challenge in the synthesis of this compound is the coupling of the sterically demanding N-methylated amino acid, N-Me-Phe. The successful condensation of the tripeptide and carboxylic acid fragments in the convergent synthesis of this compound represents a significant achievement in overcoming this steric hindrance. nih.gov The choice of coupling reagents and reaction conditions is critical in such transformations to ensure high yields and minimize epimerization.

Furthermore, the limited availability of the natural product necessitates a practical and scalable synthetic route to enable further biological evaluation and the development of analogues. The reported total synthesis of this compound provides a practical pathway to access this complex molecule. nih.gov Innovations in the synthesis of related dolastatins, such as the development of new methods for the stereoselective synthesis of their unique amino acid components, have been crucial in advancing the field. nih.gov The challenges encountered in the synthesis of complex natural products often spur the development of new synthetic methodologies and strategies.

Semi-Synthesis of this compound Derivatives

Based on the available scientific literature, there is no specific information regarding the semi-synthesis of this compound derivatives. Semi-synthesis typically involves the chemical modification of a natural product that is available in sufficient quantities. Given the low natural abundance of this compound, it is likely that total synthesis is the primary means of accessing this molecule and its derivatives for further study.

Design and Preparation of this compound Analogues and Libraries

The design and synthesis of analogues of natural products like this compound are crucial for exploring structure-activity relationships (SAR), improving potency and selectivity, and overcoming limitations of the parent compound. While specific research on this compound analogues is limited in the public domain, extensive work on the analogues of the closely related and highly potent Dolastatin 10 provides a strong foundation for the potential design of this compound derivatives. mdpi.comresearchgate.net The strategies employed for Dolastatin 10 can be extrapolated to the design and synthesis of novel this compound analogues. acs.org

The general approach to designing dolastatin analogues often involves modification of the N- and C-terminal residues, as well as alterations to the peptide backbone and the side chains of the constituent amino acids. mdpi.com The synthesis of a methylene hydroxyl derivative of Dolastatin 10, named dolastatinol, demonstrates a successful C-terminal modification strategy. nih.gov

The formation of peptide bonds, particularly between sterically hindered or N-methylated amino acids as found in this compound, is a critical step in the synthesis of the parent molecule and its analogues. The choice of an appropriate peptide coupling reagent is essential to achieve high yields and minimize racemization. uni-kiel.de

A variety of peptide coupling reagents have been developed and are commonly used in the synthesis of complex peptides. These can be broadly classified into carbodiimides, phosphonium salts, and uronium/aminium salts. peptidescientific.compeptide.com

Commonly Used Peptide Coupling Reagents:

| Reagent Class | Examples | Characteristics |

| Carbodiimides | DCC (N,N'-Dicyclohexylcarbodiimide), DIC (N,N'-Diisopropylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Widely used, but can lead to racemization and the formation of insoluble byproducts (in the case of DCC). Often used with additives like HOBt or HOAt to suppress side reactions. peptide.com |

| Phosphonium Salts | BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) | Highly efficient coupling reagents, particularly for hindered amino acids. Byproducts are generally water-soluble, facilitating purification. peptide.com |

| Uronium/Aminium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Very popular and effective coupling reagents with rapid reaction times and low racemization. HATU is particularly effective for difficult couplings. peptidescientific.compeptide.com |

In the synthesis of Dolastatin 10 analogues, reagents such as HATU have been successfully employed for the coupling of its constituent amino acids. nih.gov The synthesis of Dolastatin 15, another related compound, has utilized 2-chloro-1,3-dimethyl-2-imidazolinium hexafluorophosphate (CIP) for the efficient coupling of an N-methylamino acid on a solid support. acs.org For the synthesis of this compound and its potential analogues, a careful selection from this repertoire of coupling reagents would be necessary to address the specific steric and electronic challenges posed by the target molecule's structure. The use of reagents specifically designed for coupling sterically hindered amino acids, such as PyAOP, may also be advantageous. researchgate.net

Protecting Group Chemistry in Dolastatin Synthesis

The total synthesis of this compound, a complex and potent depsipeptide, necessitates a sophisticated and meticulously planned protecting group strategy. Due to the presence of multiple reactive functional groups—including α-amino, α-carboxyl, and various side-chain functionalities within its unique amino acid constituents—controlled, stepwise chemical transformations would be impossible without the temporary masking of these reactive sites. The core principle of protecting group chemistry involves the reversible conversion of a functional group into a less reactive derivative, thereby preventing it from participating in unwanted side reactions during subsequent synthetic steps. organic-chemistry.orgwikipedia.org

A cornerstone of synthesizing complex peptides like this compound is the implementation of an orthogonal protection scheme. This strategy employs multiple classes of protecting groups within the same molecule, each of which can be removed under a specific set of reaction conditions that leave the others intact. organic-chemistry.orgwikipedia.org This allows for the selective deprotection and modification of specific sites on the growing peptide chain, which is crucial for achieving the correct sequence and stereochemistry of the final natural product.

N-Terminal and C-Terminal Protection

The regioselective formation of peptide bonds is the fundamental operation in the synthesis of this compound. This is achieved by protecting the N-terminus of one amino acid precursor and the C-terminus of another, allowing for the controlled coupling of the unmasked carboxyl and amino groups, respectively.

α-Amino Protecting Groups: To prevent undesirable self-polymerization and direct the amide bond formation, the α-amino group of the incoming amino acid is temporarily blocked. The synthesis of dolastatins and their analogues predominantly utilizes two orthogonal protecting groups that form carbamates:

tert-Butoxycarbonyl (Boc): A robust protecting group that is stable to a wide range of reaction conditions but is selectively cleaved under strong acidic conditions, typically with trifluoroacetic acid (TFA). nih.govcreative-peptides.com

9-Fluorenylmethoxycarbonyl (Fmoc): The Fmoc group is a key component of many modern solid-phase peptide synthesis (SPPS) strategies due to its lability under mild basic conditions, such as treatment with a piperidine solution in dimethylformamide (DMF). nih.govcreative-peptides.com

The choice between a Boc- or Fmoc-based strategy dictates the entire synthetic plan, including the selection of the solid support and the corresponding side-chain protecting groups. wikipedia.org Other N-protecting groups, such as the Benzyloxycarbonyl (Cbz or Z) group, which is removable by catalytic hydrogenolysis, are also employed, particularly in solution-phase syntheses of key dolastatin fragments. google.commdpi.com

Carboxyl Protecting Groups: The C-terminal carboxyl group of the peptide chain or an amino acid unit is typically protected as an ester. This prevents its participation in coupling reactions until it is intentionally activated or deprotected. Common protecting groups include simple esters like methyl, ethyl, and tert-butyl (OtBu) esters, or benzyl (B1604629) (OBzl) esters. google.com The cleavage conditions for these esters are orthogonal to many amine protecting groups; for instance, benzyl esters are removed by hydrogenolysis, while tert-butyl esters are cleaved with acid. creative-peptides.comgoogle.com

Side-Chain Protection

The structurally unique amino acid residues that comprise this compound feature their own reactive side-chain functionalities. These must be masked with protecting groups that are stable during peptide coupling and N-terminal deprotection, but can be removed during the final stages of the synthesis. For instance, the synthesis of dolastatin analogues containing common amino acids like lysine, serine, or cysteine requires protection of their side-chain amine, hydroxyl, and thiol groups, respectively. In an Fmoc-based synthesis, a lysine side chain might be protected with a Boc group, while a serine's hydroxyl group could be protected as a tert-butyl (tBu) ether. creative-peptides.compeptide.com The synthesis of the dolaphenine (Doe) unit, a key component of this compound, also involves specific protection schemes to manage its functional groups during its incorporation into the peptide backbone. mdpi.comnih.govacs.org

Data Tables

The following tables summarize the protecting groups commonly employed in the synthesis of this compound and related analogues, and illustrate the concept of an orthogonal protection strategy.

Table 1: Common Protecting Groups in Dolastatin Analogue Synthesis

| Functional Group | Protecting Group | Abbreviation | Typical Deprotection Conditions |

|---|---|---|---|

| Amine (α- & side-chain) | tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA) nih.govcreative-peptides.com |

| Amine (α- & side-chain) | 9-Fluorenylmethoxycarbonyl | Fmoc | Mild base (e.g., Piperidine in DMF) nih.govcreative-peptides.com |

| Amine (α- & side-chain) | Benzyloxycarbonyl | Cbz, Z | Catalytic Hydrogenolysis (H₂/Pd); HBr/AcOH creative-peptides.comgoogle.com |

| Carboxyl | tert-Butyl ester | OtBu | Strong acid (e.g., TFA) creative-peptides.com |

| Carboxyl | Benzyl ester | OBzl | Catalytic Hydrogenolysis (H₂/Pd) google.com |

| Hydroxyl (side-chain) | tert-Butyl ether | tBu | Strong acid (e.g., TFA) creative-peptides.com |

| Hydroxyl (side-chain) | Benzyl ether | Bzl | Catalytic Hydrogenolysis (H₂/Pd) creative-peptides.com |

Table 2: Illustrative Orthogonal Protection Scheme in a Dolastatin Fragment Synthesis

| Amino Acid Residue | N-α Protection | Side-Chain Protection | C-Terminal Protection | Rationale |

|---|---|---|---|---|

| Lysine | Fmoc | Boc | - | Allows for base-labile Fmoc removal for chain elongation while the acid-labile Boc group on the side-chain remains intact. wikipedia.orgpeptide.com |

| Aspartic Acid | Fmoc | OtBu | - | The side-chain tert-butyl ester is stable to the basic conditions of Fmoc deprotection but is cleaved with TFA during final deprotection. creative-peptides.com |

| Serine | Fmoc | tBu | - | The tert-butyl ether protecting the hydroxyl group is acid-labile and orthogonal to the base-labile Fmoc group. creative-peptides.com |

| Phenylalanine | Boc | - | OBzl | The acid-labile Boc group can be removed without affecting the benzyl ester, which can be selectively cleaved later by hydrogenolysis. google.com |

Table of Compounds

The following table lists the chemical compounds and protecting groups mentioned in this article.

Table 3: List of Compounds and Protecting Groups

| Name | Type |

|---|---|

| This compound | Depsipeptide |

| Dolastatin 10 | Depsipeptide |

| Allyloxycarbonyl | Protecting Group (Alloc) |

| Aspartic Acid | Amino Acid |

| Benzyloxycarbonyl | Protecting Group (Cbz, Z) |

| Benzyl | Protecting Group (Bzl) |

| Boc-Dap-Doe | Protected Peptide Fragment |

| Boc-Dil-Dap-Doe | Protected Peptide Fragment |

| Boc-Val-Dil-Dap-Doe | Protected Peptide Fragment |

| Dolaphenine | Amino Acid Unit Abbreviation (Doe) |

| 9-Fluorenylmethoxycarbonyl | Protecting Group (Fmoc) |

| Lysine | Amino Acid |

| Phenylalanine | Amino Acid |

| Serine | Amino Acid |

| tert-Butoxycarbonyl | Protecting Group (Boc) |

| tert-Butyl | Protecting Group (tBu, OtBu) |

| Threonine | Amino Acid |

Structure Activity Relationship Sar Studies of Dolastatin 18 and Its Analogues

Elucidation of Key Structural Motifs for Biological Activity

The N-terminal Dhex unit, which is 2,2-dimethyl-3-oxohexanoic acid, is a unique feature that appears to be biosynthetically related to a component of another compound, dolastatin 11. google.comgoogle.com The central peptide core, consisting of Leu and N-Me-Phe, provides a specific stereochemical and conformational arrangement that is critical for activity. The C-terminal Doe unit, a thiazole-containing amino acid, is also found in other potent natural products like dolastatin 10 and barbamide. acs.orgnih.gov The presence of this thiazole (B1198619) ring is a common motif in a number of bioactive marine peptides. mdpi.com

Impact of Specific Amino Acid Substitutions on Biological Efficacy

While specific SAR studies involving extensive amino acid substitutions in Dolastatin 18 are not as widely documented as for its more famous cousin, dolastatin 10, general principles from related peptide chemistry provide valuable insights. The stereochemistry of the amino acid residues is paramount. For instance, the synthesis of this compound confirmed the (R) stereochemistry for the N-Me-Phe unit, which is an unusual configuration among the amino acid components isolated from Dolabella auricularia. acs.orgnih.gov This specific stereocenter is likely crucial for establishing the correct three-dimensional shape of the peptide for target binding.

In broader studies of dolastatin analogues, the substitution of amino acid residues has been shown to have a profound impact on cytotoxicity. For example, in studies on dolastatin 10 analogues, replacing the central Dil (dolaisoleuine) residue with the MeVal-Pro dipeptide from dolastatin 15 (and vice versa) confirmed that the Dil unit was superior for both cytotoxicity and inhibition of tubulin polymerization. mdpi.comnih.gov This highlights that even within the same family of compounds, subtle changes in the peptide backbone can lead to significant differences in biological activity.

Furthermore, research on other peptides has demonstrated that a single amino acid substitution, such as replacing leucine (B10760876) with phenylalanine, can significantly alter biological effects, including toxicity against cancer cells. mdpi.com This suggests that the specific side chains of the amino acids in this compound, such as the isobutyl group of Leu and the N-methylated benzyl (B1604629) group of N-Me-Phe, are finely tuned for its biological function.

Role of Unique this compound Residues (e.g., Dhex, N-Me-Phe, Doe)

The unique residues within this compound are integral to its structure and function.

Dolahexanoic acid (Dhex): This N-terminal capping group, 2,2-dimethyl-3-oxohexanoic acid, is a distinctive feature. mdpi.com The presence of a ketone carbonyl and gem-dimethyl groups on this fatty acid-like moiety likely influences the molecule's lipophilicity and its interaction with cellular membranes or the binding pocket of its target protein. Its structural relationship to a unit in dolastatin 11 suggests a conserved biosynthetic strategy for creating unique N-terminal modifications in this class of peptides. google.com

Dolaphenine (Doe): The C-terminal Doe unit is a thiazole-containing amino acid that is also a key component of the highly potent dolastatin 10. nih.gov In dolastatin 10, the Doe unit is crucial for its potent tubulin polymerization inhibitory activity. nih.gov NMR spectral data for the Doe unit in this compound closely matches that of dolastatin 10, indicating a similar structural and likely functional role. google.com The thiazole ring provides a rigid, aromatic, and heteroatomic element that can participate in specific binding interactions.

Conformational Studies and Their Correlation with Activity

The biological activity of a flexible molecule like a peptide is intimately linked to its conformational preferences in solution and when bound to its target. Conformational studies of this compound have been undertaken to understand its three-dimensional structure. An X-ray crystal structure of synthetic this compound has been determined, providing a solid-state snapshot of its conformation. nih.gov

In solution, peptides like this compound can exist as a mixture of conformers due to the rotation around single bonds and the potential for cis-trans isomerism of amide bonds, particularly the one involving the N-methylated phenylalanine. google.com NMR studies on related dolastatins have shown the presence of multiple conformers in solution. nih.gov For instance, a predominant cis conformer was observed for the dolaproline–dolaisoleucine amide bond in a related compound. nih.gov

The correlation between a specific conformation and biological activity is a key aspect of SAR. For dolastatin 10 analogues, it has been shown that the cis Val-Dil amide bond and trans Dil-Dap amide bond geometries are present in the tubulin-bound state. acs.org While the specific biological target of this compound is not as extensively characterized as that of dolastatin 10, it is highly probable that its cytotoxic activity is dependent on its ability to adopt a specific bioactive conformation that allows for high-affinity binding to its cellular target. The unique structural elements, such as the D-amino acid and the N-methylated residue, are critical in pre-organizing the molecule into this bioactive shape.

Mechanisms of Action of Dolastatin 18 at the Cellular and Molecular Level

Interaction with Microtubule Dynamics and Tubulin

The fundamental mechanism of action of Dolastatin 18 revolves around its interaction with tubulin, the protein subunit that polymerizes to form microtubules. This interaction perturbs the delicate equilibrium of microtubule assembly and disassembly, a process known as dynamic instability, which is essential for proper mitotic spindle formation and function during cell division.

Tubulin Binding Site and Affinity

This compound, like other members of the dolastatin family, is understood to bind to tubulin. While specific binding affinity data for this compound is not extensively detailed in the available literature, the actions of related dolastatins provide significant insight. For instance, Dolastatin 10, a well-studied analogue, binds to tubulin at a distinct site for peptide antimitotic agents, located near the exchangeable nucleotide and vinca (B1221190) alkaloid binding sites. researchgate.net It noncompetitively inhibits the binding of vinca alkaloids to tubulin. rndsystems.comaacrjournals.org This suggests that this compound likely interacts with the β-tubulin subunit within the vinca domain, a common target for many microtubule-destabilizing agents. aacrjournals.orgnih.gov This interaction is thought to be of high affinity, contributing to the compound's potent cytotoxic effects at low concentrations.

Inhibition of Tubulin Polymerization

A primary consequence of this compound's binding to tubulin is the potent inhibition of tubulin polymerization into microtubules. researchgate.netspandidos-publications.comnih.govaacrjournals.org By binding to individual tubulin dimers, this compound prevents their incorporation into the growing microtubule polymer. This action disrupts the formation of new microtubules, which is particularly critical during the M-phase of the cell cycle when the mitotic spindle is being assembled. The inhibition of tubulin polymerization by dolastatins has been demonstrated in various in vitro and cell-based assays. researchgate.netspandidos-publications.comnih.gov For example, studies on the related compound Dolastatin 10 have shown a significant reduction in microtubule polymer mass in treated cells. aacrjournals.org

Impact on Microtubule Depolymerization

In addition to inhibiting polymerization, this compound and its analogues can also influence the depolymerization of existing microtubules. aacrjournals.orgnih.gov Some studies on related dolastatins suggest that they can induce or enhance microtubule depolymerization, leading to a net loss of microtubule structures within the cell. spandidos-publications.com This effect further contributes to the disruption of the microtubule network and the collapse of the mitotic spindle.

Modulation of Microtubule Dynamic Instability

Microtubule dynamic instability is the process of alternating phases of slow growth (polymerization) and rapid shrinkage (depolymerization) at the ends of microtubules. nih.gov This dynamic behavior is crucial for the proper attachment of chromosomes to the mitotic spindle. This compound and its congeners disrupt this process. While they are potent inhibitors of polymerization, some evidence from related compounds like tasidotin (B67612) (a derivative of dolastatin 15) suggests a complex effect on dynamic instability, including a reduction in the shortening rate and the frequency of switching from growth to shortening (catastrophe frequency). aacrjournals.org By suppressing these dynamics, this compound effectively freezes the microtubule network, preventing the necessary movements for chromosome segregation. nih.govnih.gov

Effects on Cell Cycle Progression

The profound disruption of microtubule dynamics by this compound has a direct and critical impact on cell cycle progression, leading to a halt in cell division.

Induction of Mitotic Arrest (G2/M Phase)

The primary cellular outcome of this compound's interaction with microtubules is the arrest of the cell cycle at the G2/M phase. spandidos-publications.comaacrjournals.orgnih.govnih.gov The G2 phase is the final stage of interphase before mitosis (M phase), where the cell prepares for division. The M phase itself is when the duplicated chromosomes are segregated into two new daughter cells. By inhibiting the formation and function of the mitotic spindle, this compound activates the spindle assembly checkpoint, a cellular surveillance mechanism that ensures all chromosomes are properly attached to the spindle before cell division proceeds. spandidos-publications.com When the spindle is disrupted, this checkpoint is not satisfied, leading to a prolonged arrest in mitosis. spandidos-publications.comaacrjournals.orgnih.govnih.gov This sustained mitotic arrest ultimately triggers the apoptotic machinery, leading to the death of the cancer cell. spandidos-publications.comnih.gov

Mechanisms Leading to Cell Cycle Disruption

This compound and its analogs are potent antimitotic agents that interfere with microtubule dynamics, a critical process for cell division. researchgate.netaacrjournals.org This interference leads to a halt in the cell cycle, specifically at the G2/M phase. aacrjournals.orgnih.gov

Microtubules are essential components of the mitotic spindle, which is responsible for segregating chromosomes during mitosis. Dolastatins bind to tubulin, the protein subunit of microtubules, and inhibit their polymerization. researchgate.netnih.gov This disruption of microtubule assembly prevents the formation of a functional mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle. aacrjournals.orgnih.gov This prolonged arrest ultimately triggers apoptotic pathways, leading to cell death. Studies on dolastatin analogs have demonstrated a significant accumulation of cells in the G2/M phase following treatment. aacrjournals.org

Induction of Apoptosis and Programmed Cell Death

A key aspect of the anticancer activity of dolastatins is their ability to induce apoptosis, or programmed cell death, in cancer cells. researchgate.netnih.gov This process is initiated through multiple interconnected pathways.

Activation of Caspase Cascades

The induction of apoptosis by dolastatins involves the activation of a cascade of enzymes known as caspases. researchgate.netspandidos-publications.com These enzymes are the central executioners of apoptosis. Research on dolastatin analogs has shown the activation of key caspases, including caspase-3, caspase-8, and caspase-9. spandidos-publications.com Caspase-3 is a critical executioner caspase, and its activation is a hallmark of apoptosis. researchgate.net The activation of caspase-8 suggests the involvement of the extrinsic or death receptor pathway, while caspase-9 activation points to the intrinsic or mitochondrial pathway. spandidos-publications.com

Involvement of Mitochondrial Pathways

The mitochondrial pathway plays a crucial role in dolastatin-induced apoptosis. spandidos-publications.comcore.ac.uk This pathway is initiated by the permeabilization of the outer mitochondrial membrane, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. mdpi.com The release of cytochrome c triggers the formation of the apoptosome, a protein complex that activates caspase-9, which in turn activates downstream executioner caspases like caspase-3. spandidos-publications.commdpi.com Studies on dolastatin 15, a related compound, have demonstrated a loss of mitochondrial membrane potential, a key event in the mitochondrial apoptotic pathway. spandidos-publications.com

Modulation of Apoptotic and Anti-Apoptotic Protein Expression (e.g., Bcl-2, p53)

The regulation of apoptosis is tightly controlled by a balance between pro-apoptotic and anti-apoptotic proteins. Dolastatins can modulate the expression and activity of these proteins to favor cell death. psu.edu

The Bcl-2 family of proteins are key regulators of the mitochondrial apoptotic pathway. Anti-apoptotic members like Bcl-2 and Bcl-xL prevent apoptosis, while pro-apoptotic members like Bax promote it. Dolastatins have been shown to induce the phosphorylation of Bcl-2, which can inactivate its anti-apoptotic function and promote cell death. nih.govaacrjournals.org Furthermore, studies have demonstrated that dolastatin treatment can lead to an increase in the expression of the pro-apoptotic protein Bax. spandidos-publications.com

The tumor suppressor protein p53 also plays a role in dolastatin-induced apoptosis. Treatment with dolastatins has been observed to increase the expression of p53. psu.edunih.gov p53 can induce apoptosis by upregulating the expression of pro-apoptotic genes. spandidos-publications.com

| Protein | Effect of Dolastatin Treatment | Implication for Apoptosis |

| Bcl-2 | Phosphorylation and decreased expression nih.govaacrjournals.orgnih.gov | Promotes apoptosis |

| Bax | Increased expression spandidos-publications.com | Promotes apoptosis |

| p53 | Increased expression psu.edunih.gov | Promotes apoptosis |

Inhibition of Angiogenesis and Vascular Disrupting Activity

In addition to their direct effects on cancer cells, dolastatins also exhibit potent anti-angiogenic and vascular-disrupting properties. researchgate.netd-nb.info Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis.

Modulation of Hypoxia-Inducible Factor (HIF) Pathways

Currently, there is no publicly available scientific literature or research data detailing the specific mechanisms by which this compound may modulate the Hypoxia-Inducible Factor (HIF) pathways. While other related compounds from the dolastatin family, such as dolastatin 10 and dolastatin 15, have been studied for their inhibitory effects on HIF-1α, similar investigations have not been reported for this compound. nih.govnih.gov Therefore, its role, if any, in this critical cancer-related signaling pathway remains uncharacterized.

Molecular Docking and Computational Studies of Target Interactions

As of now, there are no published molecular docking or computational studies focused on the interaction of this compound with its biological targets. While computational methods have been employed to study the binding of other dolastatins, such as dolastatin 10 and dolastatin 16, to their respective targets, similar research has not been extended to this compound. nih.govwisdomlib.orgsciforum.net Consequently, detailed information regarding its binding modes and molecular interactions with cellular components is not available.

Preclinical in Vitro and in Vivo Efficacy Studies Mechanism Focused

In Vitro Antiproliferative and Cytotoxic Activity Mechanisms

Dolastatin 18, a cyclic depsipeptide isolated from the marine sea hare Dolabella auricularia, has been a subject of interest for its potential cytotoxic properties. researchgate.netgoogle.com Preclinical studies have explored its effects on various cancer cell lines, revealing mechanisms of action centered on the disruption of fundamental cellular processes.

Differential Sensitivity Across Cancer Cell Lines

The cytotoxic and antiproliferative activity of dolastatins, including this compound and its more extensively studied analogue Dolastatin 10, has been evaluated across a range of human cancer cell lines. These compounds have demonstrated potent activity against various tumor types, including those of the lung, breast, and colon, as well as leukemia and lymphoma. researchgate.netnih.gov For instance, Dolastatin 10 shows strong antiproliferative effects in L1210 leukemia cells, non-Hodgkin's lymphoma cells, B16 melanoma cells, NCI-H69 small cell lung cancer cells, and DU-145 human prostate cancer cells. nih.govmdpi.com

The sensitivity to these compounds can vary significantly between different cell lines. For example, while Dolastatin 10 is highly effective against many cell lines, it has been found to be inactive against hepatobiliary and pancreatic carcinoma cell lines. acs.org The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, for Dolastatin 10 are in the nanomolar and even sub-nanomolar range for sensitive cell lines, highlighting its potent cytotoxic nature. nih.govmdpi.com

Interactive Table: In Vitro Activity of Dolastatin 10 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

|---|---|---|

| L1210 | Leukemia | 0.03 |

| NCI-H69 | Small Cell Lung Cancer | 0.059 |

| DU-145 | Prostate Cancer | 0.5 |

| SKOV-3, CH1, A2780, etc. | Ovarian Carcinoma | 0.035–0.061 |

| SW620, HT29, etc. | Colorectal Carcinoma | 0.035–0.061 |

| NCI-H69, NCI-H82, etc. | Small Cell Lung Carcinoma | 0.032–1.3 |

| MOLM13 | Acute Myeloid Leukemia | GI50 = 0.057 |

| SW780 | Bladder Cancer | Less sensitive than MOLM13 |

Mechanisms of Resistance in Cell Models

Resistance to cytotoxic agents is a significant challenge in cancer therapy. In the context of dolastatins and related microtubule-targeting agents, several mechanisms of resistance have been identified in cell models. One of the primary mechanisms is the overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), which is encoded by the ABCB1 gene. aacrjournals.org These transporters actively pump the drug out of the cell, reducing its intracellular concentration and thereby its efficacy.

Furthermore, alterations in the drug's target can also confer resistance. For dolastatins, which primarily target tubulin, mutations in the tubulin protein could potentially reduce the binding affinity of the drug, leading to decreased activity. nih.gov Another key factor in drug resistance is the cell's ability to evade apoptosis, or programmed cell death. oaepublish.com This can occur through various mechanisms, including the upregulation of anti-apoptotic proteins like Bcl-2 or mutations in the p53 tumor suppressor gene, which plays a crucial role in initiating apoptosis in response to cellular stress. mdpi.comaacrjournals.orgoaepublish.com The tumor microenvironment and the process of angiogenesis can also contribute to resistance. oaepublish.com

Mechanistic Analysis of Morphological Changes in Cells

The cytotoxic effects of dolastatins are visibly manifested as distinct morphological changes within the treated cells. As potent inhibitors of tubulin polymerization, these compounds disrupt the microtubule network, which is essential for maintaining cell structure, intracellular transport, and cell division. aacrjournals.orgnih.gov This disruption leads to a cascade of events, beginning with the arrest of the cell cycle in the G2/M phase. aacrjournals.org

Microscopic examination of cells treated with dolastatins reveals classic signs of apoptosis, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. spandidos-publications.com In human multiple myeloma cells treated with Dolastatin 15, for example, Giemsa staining showed condensed chromatin and fragmented nuclei. spandidos-publications.com Furthermore, in studies with a murine DC line, treatment with dolastatins induced profound morphological changes, including an enlarged cell size and the formation of dendrites, which are characteristic of dendritic cell maturation. aacrjournals.org These changes are a direct consequence of the interference with the microtubule cytoskeleton. researchgate.net

In Vivo Efficacy in Disease Models (Mechanistic Insights)

The promising in vitro activity of dolastatins has prompted their evaluation in various in vivo models to understand their efficacy and the underlying mechanisms in a more complex biological system.

Use of Murine and Other Animal Xenograft Models

Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer research. Dolastatin 10 has been evaluated in numerous xenograft models representing a variety of human cancers. These include models for small cell lung cancer (NCI-H69, NCI-H82, NCI-H446, NCI-H510), ovarian carcinoma, and colon carcinoma. aacrjournals.orgresearchgate.net For instance, in athymic mice bearing DU-145 human prostate cancer xenografts, Dolastatin 10 demonstrated significant in vivo efficacy. aacrjournals.org Similarly, it has shown anticancer activity in murine models of leukemia (P388 and L1210), melanoma (B16), sarcoma (M5076), and breast cancer (MX-1). researchgate.net The use of these models allows for the assessment of a compound's ability to inhibit tumor growth in a living organism. researchgate.net

Observed Biological Responses and Underlying Mechanisms in vivo

In vivo studies with dolastatins have corroborated the mechanisms of action observed in vitro. The primary antitumor effect is attributed to the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. researchgate.net In small cell lung cancer xenografts, treatment with Dolastatin 10 led to increased apoptosis and Bcl-2 phosphorylation. researchgate.net

Beyond direct cytotoxicity to tumor cells, some dolastatins have been shown to have effects on the tumor vasculature. For example, TZT-1027, a synthetic derivative of Dolastatin 10, was found to reduce intratumoral blood perfusion in xenograft models, leading to hemorrhagic necrosis of the tumors. nih.gov This suggests an anti-angiogenic component to its mechanism of action. Furthermore, recent research has indicated that the full therapeutic effect of some dolastatin-based therapies may require an intact host immune system, suggesting an interplay between the drug's cytotoxic effects and the host's immune response against the tumor. researchgate.net

Research into Other Biological Activities (e.g., Antimalarial)

Scientific investigation into other biological activities of this compound, such as antimalarial properties, is not present in the available literature. The potential for dolastatins to act as antimalarial agents has been established through studies of other members of this compound family.

Research has demonstrated that Dolastatin 10 and Dolastatin 15 exhibit inhibitory activity against the human malarial parasite Plasmodium falciparum. oup.comoup.comnih.gov Dolastatin 10, in particular, was found to be a highly potent inhibitor of the parasite, with a median inhibitory concentration (IC50) in the picomolar range, making it more potent than many other known microtubule inhibitors. oup.comnih.gov The mechanism of this antimalarial action appears to be similar to its anticancer effect, involving the disruption of microtubule structures, which are crucial for the parasite's nuclear division. oup.comoup.com

These findings suggest that the dolastatin structural motif is a promising scaffold for the development of antimalarial agents. nih.gov However, no studies have been published that specifically assess the activity of this compound against P. falciparum or any other parasite. A 2004 publication noted that further biological studies of this compound were in progress, but subsequent research detailing these additional activities has not been identified. acs.org

Below is a table summarizing the limited available data on the biological activity of this compound.

| Cell Line | Assay | Result (Natural Isolate) | Result (Synthetic) |

| NCI-H460 (Human Lung Cancer) | GI50 | 0.39 µg/mL | 2.7−4.1 µg/mL |

| P388 (Murine Leukemia) | ED50 | Not Reported | 7.11 µg/mL |

Methodological Approaches in Dolastatin 18 Research

Spectroscopic Techniques for Structural Elucidation and Confirmation

The definitive structure of Dolastatin 18 has been established through a combination of synthetic chemistry and powerful spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy : High-field NMR is a cornerstone technique for determining the complex structure of natural products like the dolastatins. For related compounds such as Dolastatin 16, high-field NMR and tandem mass spectrometry (MS/MS) were initially used to piece together its cyclodepsipeptide structure, although the exact configuration of its novel amino acid components remained unassigned until confirmed by other methods. nih.gov This process involves detailed analysis of 1H and 13C NMR data to map the connectivity of atoms, while 2D NMR techniques like NOESY are used to resolve the three-dimensional arrangement and stereochemistry. pharmaknowledgeforum.com

X-ray Crystallography : This technique provides an unambiguous three-dimensional model of a molecule, confirming the precise spatial arrangement of atoms and its stereochemistry. pharmaknowledgeforum.com For this compound, an X-ray crystal structure determination was successfully completed, which definitively confirmed the R stereochemistry of its N-Me-Phe unit. nih.gov This finding was significant as it validated the configuration assigned during its synthesis. nih.gov Similarly, X-ray crystallography was crucial in confirming the structure and assigning the stereochemistry of novel amino acids in Dolastatin 16. nih.gov This method requires the successful growth of high-quality single crystals of the compound. pharmaknowledgeforum.com

The combined application of these spectroscopic techniques is essential for the complete and accurate structural elucidation of complex natural peptides. pharmaknowledgeforum.com

Cell-Based Assays for Biological Activity Profiling

Cell-based assays are fundamental tools for evaluating the biological impact of this compound and its analogs on cancer cells. These assays provide critical data on the compound's antiproliferative and cytotoxic effects.

Proliferation and Viability Assays : These assays measure a compound's ability to inhibit cell growth and determine its cytotoxicity. licorbio.comsciencellonline.com The potency of dolastatins is often quantified by the IC50 value, which is the concentration required to inhibit the growth of 50% of a cell population. For instance, the parent compound, Dolastatin 10, demonstrates potent antiproliferative effects with IC50 values in the nanomolar and sub-nanomolar range against various cancer cell lines, including L1210 leukemia (0.03 nM) and DU-145 prostate cancer (0.5 nM). nih.gov Assays measuring metabolic activity, such as those quantifying ATP levels (e.g., CellTiter-Glo™), are commonly used to assess cell viability, where a decrease in signal indicates a cytotoxic effect. nuchemsciences.com

Apoptosis Assays : These assays are used to determine if a drug induces programmed cell death. licorbio.comrndsystems.com The potent inhibition of tubulin polymerization by dolastatins is known to lead to apoptosis. nih.gov Methodologies to detect apoptosis include quantifying the activity of key enzymes like caspases (e.g., caspase-3) or identifying markers of cell stress and nuclear fragmentation. licorbio.comsciencellonline.com For example, a synthetic analog of Dolastatin 10 was shown to cause apoptosis in cells that were blocked in the G2/M phase of the cell cycle, an effect linked to the activation of the Jun N-terminal kinase. nih.gov

The following table summarizes the types of cell-based assays used in the study of dolastatins and their purpose.

| Assay Type | Purpose | Common Methods | Key Measurement |

| Proliferation/Viability | To quantify the inhibition of cell growth and cytotoxicity. licorbio.comsciencellonline.com | MTT Assay, ATP-based assays (e.g., CellTiter-Glo™). sciencellonline.comnuchemsciences.com | IC50/GI50 values. nih.gov |

| Apoptosis | To determine if cell death occurs via programmed cell death. licorbio.com | Caspase activity assays, TUNEL assays, Annexin V staining. sciencellonline.comrndsystems.com | Activation of apoptotic markers (e.g., Caspase-3). nih.gov |

| Cell Cycle Analysis | To identify the phase of the cell cycle at which the compound exerts its effect. | Flow cytometry. | Accumulation of cells in a specific phase (e.g., G2/M). nih.gov |

Biochemical Assays for Molecular Target Interaction

To understand how this compound exerts its effects at a molecular level, biochemical assays are employed to study its direct interaction with its primary target, tubulin.

Tubulin Polymerization Assays : Dolastatins are potent inhibitors of microtubule assembly. nih.gov In vitro tubulin polymerization assays directly measure this inhibitory activity. In these experiments, purified tubulin is induced to polymerize, and the effect of the compound on the rate and extent of microtubule formation is monitored, often by spectrophotometry. It has been confirmed that Dolastatin 10 and its analogs effectively inhibit tubulin polymerization, which is a key part of their mechanism of action. nih.govnih.gov This inhibition disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is crucial for cell division. nih.gov

GTP Hydrolysis Assays : The assembly of tubulin into microtubules is powered by the hydrolysis of Guanosine triphosphate (GTP) bound to β-tubulin. embopress.orgnih.gov Many tubulin-binding agents, including dolastatins, interfere with this process. Assays that measure the rate of GTP hydrolysis in the presence of the compound can confirm its interaction with tubulin and provide insight into its mechanism. Dolastatin 10 has been shown to inhibit tubulin-dependent GTP hydrolysis. nih.gov This inhibition is a characteristic feature of ligands that bind to the vinca (B1221190) domain of tubulin. embopress.org

These biochemical assays are crucial for confirming that the cellular effects observed, such as cell cycle arrest and apoptosis, are a direct result of the compound's interaction with the tubulin-microtubule system.

Advanced Imaging Techniques for Cellular Mechanism Visualization

To visualize the specific effects of this compound on cellular structures, particularly the microtubule network, advanced imaging techniques are indispensable.

Immunofluorescence Microscopy : This technique uses fluorescently labeled antibodies to visualize specific cellular components, such as the α- and β-tubulin subunits that form microtubules. aacrjournals.org Researchers use this method to observe the dose-dependent disruption of the microtubule cytoskeleton in cancer cells following treatment with dolastatin analogs. nih.govresearchgate.net For example, in studies with a Dolastatin 10 analog, immunofluorescence imaging revealed that the microtubule networks in interphase cells diminish significantly at low nanomolar concentrations. nih.govresearchgate.net This disruption of the microtubule filaments leads to the formation of abnormal mitotic spindles and cell cycle arrest. nih.govaacrjournals.org Images can be acquired using fluorescence microscopes equipped with digital cameras to document the changes in microtubule morphology, such as depolymerization and the formation of multipolar spindles. nih.govaacrjournals.org

These imaging studies provide direct visual evidence of the compound's mechanism of action within the cell, complementing the quantitative data obtained from cell-based and biochemical assays.

Computational Chemistry and Molecular Modeling for SAR and Target Prediction

Computational techniques are increasingly used to accelerate drug discovery by modeling molecular interactions and predicting the activity of new compounds. dergipark.org.tr

Molecular Modeling and Docking : These methods are used to predict how a ligand, such as a dolastatin analog, binds to its protein target, like tubulin. dergipark.org.tr By simulating the interaction between the compound and the known three-dimensional structure of tubulin, researchers can gain insights into the specific binding site and the key molecular interactions. For example, modeling studies of Dolastatin 10 have helped to understand its binding within the vinca domain of β-tubulin. embopress.org These models are crucial for explaining the compound's ability to inhibit tubulin polymerization and stabilize curved tubulin assemblies. embopress.org

Structure-Activity Relationship (SAR) and Quantitative SAR (QSAR) : SAR studies investigate how changes in a molecule's structure affect its biological activity. dergipark.org.tr By synthesizing and testing various analogs of a lead compound like Dolastatin 10, researchers can identify which parts of the molecule are essential for its function. mdpi.com For example, studies have shown that even slight structural modifications to the C-terminal residue of Dolastatin 10 can significantly alter its interaction with biological targets. mdpi.com QSAR models take this a step further by creating mathematical equations that correlate specific chemical properties of molecules with their activity, which can then be used to predict the potency of new, unsynthesized analogs. dergipark.org.tr

These computational approaches allow for the rational design of new, more potent, and specific dolastatin analogs, guiding synthetic chemistry efforts and reducing the need for extensive preliminary screening. dergipark.org.trscirp.org

Future Directions and Research Gaps in Dolastatin 18 Investigation

Rational Design of Next-Generation Dolastatin 18 Analogues with Enhanced Specificity

The development of this compound analogues with an improved therapeutic window represents a significant area for future research. researchgate.net While this compound is highly potent, its clinical utility could be hampered by off-target toxicities. The rational design of next-generation analogues aims to synthesize derivatives with enhanced specificity for tumor cells, thereby minimizing damage to healthy tissues. researchgate.netnih.gov This can be achieved through a detailed understanding of the structure-activity relationship (SAR) of this compound. nih.gov

Key strategies for the rational design of novel analogues include:

Modification of specific amino acid residues: Systematically altering the constituent amino acids of the this compound peptide backbone to identify modifications that enhance tumor cell selectivity.

Introduction of functional groups: Incorporating specific chemical moieties that can exploit the unique biochemical environment of tumors, such as hypoxia or altered pH.

Conformational constraints: Synthesizing cyclic or otherwise conformationally restricted analogues to improve target binding affinity and metabolic stability.

The overarching goal is to create analogues that retain or even surpass the potent cytotoxicity of the parent compound while exhibiting a more favorable safety profile.

Integrated Omics Approaches for Comprehensive Biological Profiling

To move beyond a single-target perspective, future investigations into this compound should leverage the power of integrated omics technologies. A multi-omics approach, encompassing genomics, transcriptomics, proteomics, and metabolomics, can provide an unbiased and global view of the cellular responses to this compound treatment. researchgate.net This comprehensive biological profiling can help to:

Identify novel biomarkers: Discover molecular signatures that predict sensitivity or resistance to this compound, aiding in patient stratification.

Uncover off-target effects: Systematically map the unintended molecular interactions of this compound, providing insights into potential toxicities.

Elucidate resistance mechanisms: Analyze the adaptive responses of cancer cells to prolonged exposure to this compound, revealing pathways that contribute to acquired resistance.

By integrating these large-scale datasets, researchers can construct detailed network models of this compound's mechanism of action, leading to a more profound understanding of its biological impact. researchgate.net

Strategic Development of this compound as a Chemical Biology Probe

The potent and specific interaction of this compound with tubulin makes it an excellent candidate for development as a chemical biology probe to investigate the dynamics of the microtubule cytoskeleton. By chemically modifying this compound to incorporate reporter tags, such as fluorescent dyes or biotin, researchers can create powerful tools for studying a variety of microtubule-dependent cellular processes.

Potential applications for a this compound-based chemical probe include:

Visualizing microtubule dynamics: Tracking the real-time assembly and disassembly of microtubules in living cells.

Identifying microtubule-associated proteins (MAPs): Using affinity-tagged this compound to pull down and identify proteins that interact with the microtubule network.

Probing the tubulin code: Investigating how post-translational modifications of tubulin affect the binding and activity of microtubule-targeting agents.

The development of such probes would not only advance our fundamental understanding of cell biology but also facilitate the discovery and characterization of new therapeutic targets within the microtubule pathway.

Q & A

Q. What synthetic methodologies are currently employed for the production of Dolastatin 18, and how do they address scalability and purity challenges?

this compound is synthesized via a multi-step process involving coupling reactions. A key step includes the condensation of a dipeptide P-keto acid with DEPC (diethylphosphoryl cyanide) to form the backbone, followed by sequential modifications to introduce functional groups like the R-configured N-Me-Phe unit. Advanced intermediates, such as dolaphenine, reduce synthetic steps from ~20 to 3–4, improving efficiency . Scalability is enhanced using solid-phase peptide synthesis (SPPS) and HPLC purification to ensure >95% purity. Challenges in racemization during coupling require strict temperature control and chiral monitoring via circular dichroism (CD) spectroscopy .

Q. Which analytical techniques are critical for confirming the structural integrity and stereochemistry of this compound?

X-ray crystallography is the gold standard for resolving this compound’s stereochemistry, particularly the R-configuration of N-Me-Phe, which is atypical in marine peptides . Complementary methods include high-resolution mass spectrometry (HRMS) for molecular weight validation and 2D NMR (COSY, NOESY) for backbone connectivity and side-chain assignments. Chiral HPLC confirms enantiomeric purity, while IR spectroscopy verifies amide bond formation .

Q. What in vitro assays are recommended for preliminary evaluation of this compound’s cytotoxicity and mechanism of action?

Standard cytotoxicity assays (e.g., MTT, SRB) using cancer cell lines (e.g., P388 murine leukemia, H1299 NSCLC) at concentrations ranging from 10 nM to 1 µM are recommended. Mechanistic studies should include tubulin polymerization inhibition assays (comparing IC50 values with Dolastatin 10 ) and apoptosis markers (Annexin V/PI staining, caspase-3 activation). Flow cytometry can assess cell cycle arrest (e.g., G2/M phase), while Western blotting evaluates downstream targets like cyclin B1 .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported cytotoxicity data for this compound across different cancer models?

Discrepancies may arise from variations in cell line sensitivity, assay conditions (e.g., serum concentration, exposure time), or impurities in synthetic batches. To mitigate these:

- Standardize protocols using NCI-60 cell line panels.

- Validate compound purity via LC-MS and quantify batch-to-batch variability.

- Perform dose-response curves (IC50) under controlled hypoxia/normoxia conditions to assess microenvironmental effects .

- Cross-reference with structural analogues (e.g., Dolastatin 10, 15) to identify SAR trends .

Q. What strategies optimize the design of in vivo studies for this compound to improve pharmacokinetic (PK) profiles and reduce toxicity?

- Formulation : Use liposomal encapsulation or PEGylation to enhance plasma half-life and reduce renal clearance .

- Dosing : Conduct PK/PD modeling in murine xenografts (e.g., prostate or melanoma models) to identify maximum tolerated doses (MTD) and avoid neurotoxicity observed in Dolastatin 10 trials .

- Biomarkers : Monitor tubulin β-III isoform expression (linked to resistance) and validate target engagement via PET imaging with radiolabeled derivatives .

Q. How do structural modifications to this compound’s N-Me-Phe or Doe (dolaphenine) units influence its bioactivity and tubulin binding affinity?

SAR studies show that:

- Replacing N-Me-Phe with D-amino acids reduces potency by disrupting hydrophobic interactions with tubulin’s “peptide site” .

- Truncating the Doe unit decreases cytotoxicity, as this moiety is critical for stabilizing the β-sheet conformation required for binding .

- Computational docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can predict binding free energy (ΔG) and guide rational design .

Q. What experimental frameworks are effective for investigating this compound’s potential synergies with clinical chemotherapeutics or antibody-drug conjugates (ADCs)?

- Combination screens : Use Chou-Talalay synergy assays (e.g., paclitaxel, cisplatin) in 3D spheroid models to calculate combination indices (CI) .

- ADC development : Conjugate this compound to anti-HER2/EGFR antibodies via cleavable linkers (e.g., valine-citrulline). Assess payload release via cathepsin B activity and efficacy in trastuzumab-resistant models .

Methodological Considerations

Q. How should researchers address reproducibility challenges in this compound’s biological assays?

- Document all synthetic steps (e.g., coupling reagents, reaction times) in compliance with BJOC guidelines .

- Share raw NMR/MS data and crystal structure coordinates (CCDC) as supplementary materials .

- Use standardized cell lines from repositories like ATCC and include positive controls (e.g., vincristine for tubulin assays) .

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects in heterogeneous tumor samples?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.